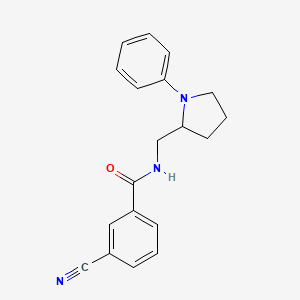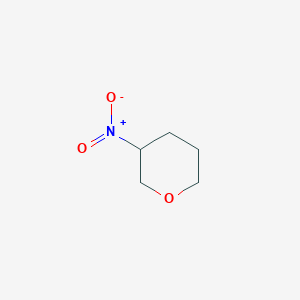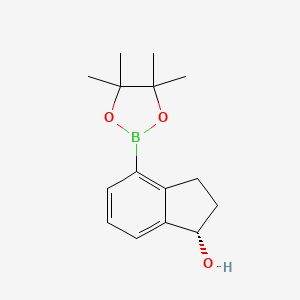![molecular formula C16H18N2O3 B2845036 Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate CAS No. 1797088-25-5](/img/structure/B2845036.png)
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. CCPB belongs to the class of N-acyl amino acid derivatives and has a molecular weight of 345.4 g/mol.
Mechanism of Action
The exact mechanism of action of Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is not fully understood, but it is believed to act through the modulation of the endocannabinoid system, specifically by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This leads to an increase in the levels of endocannabinoids such as anandamide, which are known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate exhibits potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of novel analgesic drugs. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to fully understand its safety profile and potential side effects.
Future Directions
There are several future directions for research on Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate. One area of interest is its potential as a novel analgesic drug, with further studies needed to determine its efficacy and safety in humans. Another area of interest is its potential as a neuroprotective agent, with studies needed to investigate its effects on various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with tert-butyl chloroformate, followed by the reaction with 1-cyanocyclopropane carboxylic acid and then purification through column chromatography.
Scientific Research Applications
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models, indicating its potential as a novel analgesic drug. Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation-induced neuronal damage.
properties
IUPAC Name |
tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-15(2,3)21-14(20)12-6-4-11(5-7-12)13(19)18-16(10-17)8-9-16/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDFNLXCOFQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

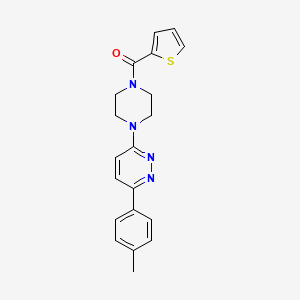
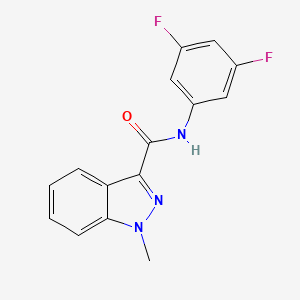
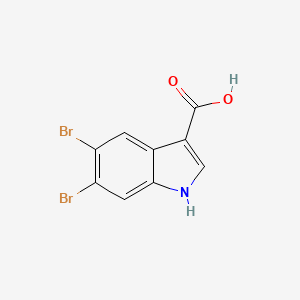
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)

![ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2844964.png)
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2844967.png)
![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)


